2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride is an important organic compound used as an intermediate in various chemical syntheses. It is particularly significant in the production of nitrogen-containing heterocyclic compounds, which are crucial components in many pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride typically involves the reaction of chloroacetic acid with sodium hydroxide to form sodium chloroacetate. This intermediate then reacts with hydrazine hydrate under basic conditions to produce the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form hydrazides or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include hydrazones, hydrazides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of nitrogen-containing heterocycles, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl hydrazinoacetate hydrochloride
- Hydrazinoacetic acid ethyl ester hydrochloride
- Ethyl 2-hydrazinoacetate hydrochloride
Uniqueness
2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydrazino group provides versatility in synthetic applications, making it a valuable intermediate in the production of various nitrogen-containing heterocycles .
Eigenschaften
CAS-Nummer |
24292-06-6 |
---|---|
Molekularformel |
C7H17ClN2O2 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
ethyl 2-hydrazinyl-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-4-11-7(10)6(9-8)5(2)3;/h5-6,9H,4,8H2,1-3H3;1H |
InChI-Schlüssel |
OTHXUPFPHQHHCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.